molecular formula C6H7NO3S2 B1346124 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid CAS No. 39137-13-8

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid

Cat. No.: B1346124
CAS No.: 39137-13-8
M. Wt: 205.3 g/mol
InChI Key: STSZELICBFRQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid is a compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties

Biochemical Analysis

Biochemical Properties

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid plays a significant role in biochemical reactions, particularly due to its thiazolidine ring. This compound interacts with several enzymes and proteins, including aldose reductase, which is crucial in the polyol pathway. The interaction with aldose reductase is characterized by inhibition, which can be beneficial in managing complications related to diabetes . Additionally, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid exhibits antioxidant properties, interacting with reactive oxygen species and reducing oxidative stress in cells .

Cellular Effects

The effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid on various cell types are profound. It influences cell signaling pathways, particularly those involved in inflammation and oxidative stress. By modulating these pathways, the compound can reduce inflammatory responses and protect cells from oxidative damage . Furthermore, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid affects gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . This modulation of gene expression contributes to its protective effects on cellular metabolism.

Molecular Mechanism

At the molecular level, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid exerts its effects through several mechanisms. It binds to the active site of aldose reductase, inhibiting its activity and thus reducing the conversion of glucose to sorbitol . This inhibition is crucial in preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, the compound interacts with reactive oxygen species, neutralizing them and preventing oxidative damage to cellular components . These interactions highlight the compound’s dual role as an enzyme inhibitor and antioxidant.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to gradual degradation . Long-term studies have shown that the compound maintains its protective effects on cellular function, although the degree of protection may diminish with prolonged exposure . These findings underscore the importance of considering the temporal stability of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, toxic effects can occur, including cellular toxicity and adverse metabolic effects . These threshold effects highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and other oxidoreductases, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties also affect the redox balance within cells, contributing to its overall metabolic impact . These interactions underscore the compound’s multifaceted role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high oxidative stress, such as the liver and kidneys, where it exerts its protective effects . These distribution patterns are crucial for understanding the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid is primarily within the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . Within the mitochondria, the compound enhances the organelle’s antioxidant capacity, protecting it from oxidative damage . These localization patterns are essential for the compound’s functional activity within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. One common method involves the reaction of 4-oxo-2-thioxo-1,3-thiazolidine-3-carboxylic acid with an aldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of water as a solvent, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidinones .

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S2/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSZELICBFRQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)CSC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959941
Record name 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39137-13-8
Record name 3-Thiazolidineacetic acid, alpha-methyl-4-oxo-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Reactant of Route 4
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Reactant of Route 5
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid
Reactant of Route 6
2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.